Navigating the Chiral Landscape: A Technical Guide to (R)-1-Benzyl-5-methyl-1,4-diazepane
Navigating the Chiral Landscape: A Technical Guide to (R)-1-Benzyl-5-methyl-1,4-diazepane
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazepine Scaffold and the Emergence of (R)-1-Benzyl-5-methyl-1,4-diazepane
The seven-membered diazepine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities with a wide array of biological targets.[1] This structural motif is integral to numerous therapeutic agents, particularly those targeting the central nervous system.[1] Within this important class of compounds, chiral diazepanes have garnered significant attention, as the stereochemistry often dictates the pharmacological activity and selectivity. Enantiomers of biologically active chiral compounds can exhibit markedly different pharmacological and toxicological profiles, making the synthesis and isolation of pure enantiomers a critical focus in drug development.[2]
This guide focuses on (R)-1-Benzyl-5-methyl-1,4-diazepane , a key chiral building block whose stereospecificity is crucial for its application in the synthesis of modern pharmaceuticals. While the user's initial query specified the dihydrochloride salt of a 3-methyl substituted diazepane, a thorough review of scientific literature and chemical databases indicates that the 5-methyl isomer is the more prominently documented and utilized compound. Information regarding the specific dihydrochloride salt is not widely available; therefore, this guide will concentrate on the well-characterized free base, (R)-1-Benzyl-5-methyl-1,4-diazepane, and its general hydrochloride salt form. Its primary and most notable application is as a pivotal intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[3]
Core Compound Identification and Physicochemical Properties
The fundamental properties of (R)-1-Benzyl-5-methyl-1,4-diazepane are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1620097-06-4 | [4][5][6] |
| Molecular Formula | C13H20N2 | [7] |
| Molecular Weight | 204.31 g/mol | [7] |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [5] |
| Physical Form | Light yellow to yellow liquid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | Room Temperature | [4] |
Synthesis and Stereochemical Control
The synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane with high enantiopurity is a key challenge, addressed through various strategic approaches. The overarching goal is the efficient and stereoselective formation of the seven-membered diazepine ring.
Biocatalytic Approach: A Green Chemistry Perspective
One of the more innovative and environmentally friendly methods involves the use of engineered imine reductases (IREDs).[2] This biocatalytic strategy leverages the high stereoselectivity of enzymes to achieve the desired (R)-enantiomer. The general workflow for such a process is outlined below.
Caption: Biocatalytic synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane.
This method is advantageous due to its mild reaction conditions and high selectivity, often minimizing the need for complex purification steps to remove unwanted stereoisomers.[2]
Application in Pharmaceutical Synthesis: The Suvorexant Case Study
The most prominent application of (R)-1-Benzyl-5-methyl-1,4-diazepane is as a key intermediate in the synthesis of Suvorexant. The (R)-configuration of the diazepine is critical for the final drug's affinity and antagonist activity at the orexin receptors.
The synthesis of Suvorexant involves the coupling of the chiral diazepine with other key fragments. A simplified representation of this process is shown below.
Caption: Role of (R)-1-Benzyl-5-methyl-1,4-diazepane in Suvorexant synthesis.
This multi-step synthesis highlights the importance of having access to enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Spectroscopic and Analytical Characterization
The structural confirmation and purity assessment of (R)-1-Benzyl-5-methyl-1,4-diazepane rely on standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected characterization methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the molecular structure, including the presence of the benzyl and methyl groups, and the diazepine ring protons.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Chiral High-Performance Liquid Chromatography (HPLC) : Essential for determining the enantiomeric purity of the compound, ensuring the prevalence of the desired (R)-enantiomer.
Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with detailed analytical data.[8]
The Broader Context: Chiral Diazepines in Drug Discovery
The diazepine scaffold, particularly in its chiral forms, continues to be a fertile ground for drug discovery.[9][10] Its conformational flexibility allows it to interact with a variety of biological targets, leading to a broad range of potential therapeutic applications, including:
-
Central Nervous System (CNS) Disorders : Beyond insomnia, diazepine derivatives have been explored for anxiolytic, anticonvulsant, and antipsychotic properties.[1]
-
Oncology : Certain diazepine-containing compounds have shown promise as anticancer agents.[10]
-
Infectious Diseases : The scaffold has also been investigated for potential antibacterial and antiviral activities.
The synthesis and application of (R)-1-Benzyl-5-methyl-1,4-diazepane exemplify the critical role of stereochemistry in modern drug development. As our understanding of biological systems deepens, the demand for enantiomerically pure building blocks like this chiral diazepine will undoubtedly continue to grow.
References
-
(5R)-1-Benzyl-5-methyl-1,4-diazepane. PubChem. [Link]
-
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA. [Link]
-
Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applications. MDPI. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. [Link]
-
CAS No : 1620097-06-4 | Product Name : (R)-1-Benzyl-5-methyl-1,4-diazepane. Pharmaffiliates. [Link]
-
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. precisionFDA. [Link]
-
Synthesis and biological evaluation of novel chiral diazepine derivatives as bombesin receptor subtype-3 (BRS-3) agonists incorporating an antedrug approach. PubMed. [Link]
-
(R)-1-benzyl-5-methyl-1,4-diazepane. Chongqing Chemdad Co., Ltd. [Link]
-
1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]
-
1-Benzyl-5-methyl-1,4-diazepane. PubChem. [Link]
-
1,3‐Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane | 1620097-06-4 [sigmaaldrich.cn]
- 5. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane|BLD Pharm [bldpharm.com]
- 7. GSRS [precision.fda.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Synthesis and biological evaluation of novel chiral diazepine derivatives as bombesin receptor subtype-3 (BRS-3) agonists incorporating an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
